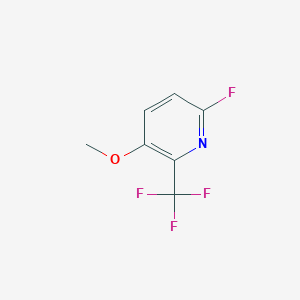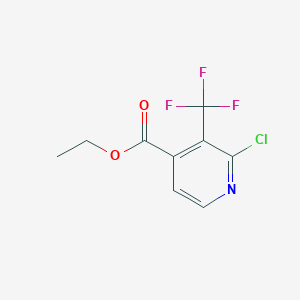
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronsäure
Übersicht
Beschreibung
“(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid” is an organoboron compound with a molecular formula of C13H21BN2O5S . It has a molecular weight of 328.2 . The compound is also known as EPB or Compound 1.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21BN2O5S/c1-3-15-6-8-16(9-7-15)22(19,20)13-10-11(14(17)18)4-5-12(13)21-2/h4-5,10,17-18H,3,6-9H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Protodeboronierung: bezeichnet die Entfernung einer Borgruppe aus Boronsäureestern. Diese Verbindung kann bei der katalytischen Protodeboronierung von Pinacolboronsäureestern eingesetzt werden, die wertvolle Bausteine in der organischen Synthese sind . Das Verfahren ermöglicht die formale anti-Markovnikov-Hydromethylierung von Alkenen, eine Transformation, die eine Methylgruppe über eine Doppelbindung in einer Weise hinzufügt, die der Markovnikov-Regel entgegengesetzt ist .
Synthese von antimikrobiellen Wirkstoffen
Das Boronsäurederivat kann an der Synthese neuartiger Verbindungen mit antimikrobieller Aktivität beteiligt sein. So kann es zur Herstellung neuer Chromen-2-on-Derivate verwendet werden, die eine signifikante antibakterielle und antifungale Wirkung zeigen . Diese Verbindungen werden gegen verschiedene mikrobielle Stämme getestet, um ihre Wirksamkeit als potenzielle Therapeutika zu beurteilen .
Molekularmodellierung
Im Bereich der Molekularmodellierung kann diese Verbindung verwendet werden, um neue Moleküle mit gewünschten biologischen Aktivitäten zu entwerfen und zu optimieren. Docking-Studien können durchgeführt werden, um die Wechselwirkung zwischen den synthetisierten Verbindungen und Zielproteinen vorherzusagen, was die Entwicklung neuer Medikamente unterstützt .
Antitumoraktivität
Die Derivate der Verbindung können auf ihre Antitumoraktivität hin untersucht werden. Zellviabilitätsassays, wie z. B. der MTT-Assay, können durchgeführt werden, um die zytotoxischen Wirkungen dieser Verbindungen auf Krebszelllinien, wie z. B. MCF-7-Brustkrebszellen, zu bestimmen .
Suzuki-Miyaura-Kupplung
Dieses Boronsäurederivat ist ein potenzieller Kandidat für Suzuki-Miyaura-Kupplungsreaktionen, die weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese verschiedener organischer Verbindungen, einschließlich Pharmazeutika und Polymere, zu bilden .
Homologisierungsreaktionen
Die Verbindung kann in Homologisierungsreaktionen eingesetzt werden, bei denen die Bor-Einheit im Produkt verbleibt. Diese Reaktionen sind wichtig für die Verlängerung von Kohlenstoffketten in organischen Molekülen, was ein entscheidender Schritt bei der Synthese komplexer organischer Verbindungen ist .
Radikal-polare Kreuzreaktionen
Sie kann auch eine Rolle bei Radikal-polaren Kreuzreaktionen spielen. Diese Reaktionen beinhalten eine Kombination aus radikalischen und polaren Mechanismen, die die Bildung neuer chemischer Bindungen und die Einführung von funktionellen Gruppen in Moleküle ermöglichen .
Entwicklung von Bor-basierten Pharmazeutika
Schließlich kann die Verbindung bei der Entwicklung von Bor-basierten Pharmazeutika eine wichtige Rolle spielen. Borhaltige Verbindungen haben einzigartige Eigenschaften, die sie für das Drugdesign geeignet machen, insbesondere bei der gezielten Ansteuerung spezifischer biologischer Pfade .
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O5S/c1-3-15-6-8-16(9-7-15)22(19,20)13-10-11(14(17)18)4-5-12(13)21-2/h4-5,10,17-18H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROKYIUKGSLVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)



